cis-2-Oxabicyclo[4.2.0]octan-7-one
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Overview
Description
cis-2-Oxabicyclo[4.2.0]octan-7-one: is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Oxabicyclo[4.2.0]octan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable diol or hydroxy ketone in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: cis-2-Oxabicyclo[4.2.0]octan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while reduction can produce alcohols .
Scientific Research Applications
cis-2-Oxabicyclo[4.2.0]octan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of cis-2-Oxabicyclo[4.2.0]octan-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Oxabicyclo[2.2.2]octan-3-one: This compound has a similar bicyclic structure but with different ring sizes and substitution patterns.
7-Azabicyclo[4.2.0]octan-8-one: This compound contains a nitrogen atom in the ring system, leading to different chemical properties and reactivity.
Uniqueness: cis-2-Oxabicyclo[4.2.0]octan-7-one is unique due to its specific ring structure and the presence of an oxygen atom. This gives it distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
Cis-2-Oxabicyclo[4.2.0]octan-7-one is a bicyclic organic compound notable for its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with enzymes, antimicrobial properties, and implications in pharmacology.
Chemical Structure and Properties
This compound features a bicyclic framework with a ketone functional group and an oxygen atom integrated into the ring system. Its molecular formula is C8H12O, and it is identified by the CAS number 65656-92-0. The compound's stereochemistry contributes to its distinct biological properties, differentiating it from other structurally similar compounds.
Enzyme Interactions
Research indicates that this compound can interact with various enzymes, influencing biochemical pathways. Its unique structure allows it to fit into specific enzyme binding sites, potentially modulating enzyme activity and metabolic processes. For instance, studies have shown that derivatives of this compound exhibit significant binding affinities with certain enzymes, suggesting roles in metabolic regulation and therapeutic applications .
Antimicrobial Properties
The antimicrobial activity of this compound has been investigated through various assays. A study evaluating its effects against several bacterial strains demonstrated its potential as an antibiotic agent. The Minimum Inhibitory Concentration (MIC) values were determined using the macrobroth dilution method, revealing susceptibility in strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound could inhibit bacterial growth effectively .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 150 |
Escherichia coli | 200 |
Salmonella typhimurium | Not susceptible |
Pseudomonas aeruginosa | Not susceptible |
Cytotoxicity Studies
Cytotoxicity assays using peripheral blood lymphocytes have shown that while this compound exhibits antimicrobial properties, it also has potential toxic effects at certain concentrations. The cytotoxicity was assessed through standard microbiological tests, indicating that careful consideration is needed when evaluating its therapeutic applications .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A comparative study on the antimicrobial effects of cis- and trans-dibromide derivatives of bicyclo[4.2.0]octan-7-one showed that both compounds had notable antibacterial properties against Bacillus spizizenii, Salmonella typhimurium, and Staphylococcus aureus. The study emphasized the role of stereochemistry in influencing biological activity .
- Enzyme Modulation : Investigations into the enzyme modulation capabilities of this compound revealed its potential to act as an inhibitor or activator for specific metabolic pathways, which could be harnessed for drug development in metabolic disorders .
Properties
IUPAC Name |
(1R,6R)-2-oxabicyclo[4.2.0]octan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-4-7-5(6)2-1-3-9-7/h5,7H,1-4H2/t5-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAFSLVZGWLORL-CAHLUQPWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC2=O)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CC2=O)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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